Ethyl 1-fluorocyclopentane-1-carboxylate

Physicochemical characterization Building block selection Mass spectrometry differentiation

Ethyl 1-fluorocyclopentane-1-carboxylate (CAS 116816-10-5) is a fluorinated cyclopentane α,α-gem-disubstituted ester building block with molecular formula C₈H₁₃FO₂ and molecular weight 160.19 g/mol. It is commercially available at research-grade purity (typically ≥95%–98%) from multiple global suppliers.

Molecular Formula C8H13FO2
Molecular Weight 160.19 g/mol
CAS No. 116816-10-5
Cat. No. B040038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-fluorocyclopentane-1-carboxylate
CAS116816-10-5
Molecular FormulaC8H13FO2
Molecular Weight160.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCCC1)F
InChIInChI=1S/C8H13FO2/c1-2-11-7(10)8(9)5-3-4-6-8/h2-6H2,1H3
InChIKeyPVZREIUHBWNFHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Fluorocyclopentane-1-carboxylate (CAS 116816-10-5): Procurement-Grade Physicochemical and Structural Baseline


Ethyl 1-fluorocyclopentane-1-carboxylate (CAS 116816-10-5) is a fluorinated cyclopentane α,α-gem-disubstituted ester building block with molecular formula C₈H₁₃FO₂ and molecular weight 160.19 g/mol . It is commercially available at research-grade purity (typically ≥95%–98%) from multiple global suppliers . Computed physicochemical parameters include a density of 1.058 g/cm³, a boiling point of 168.2 °C at 760 mmHg, and a flash point of 54.5 °C . The ester functionality provides a synthetic handle for further diversification (hydrolysis to the carboxylic acid, reduction to the alcohol, or aminolysis to the amide), while the α-fluorine substituent introduces conformational restraint and altered electronic properties relative to the non-fluorinated parent ester [1].

Fluorinated cyclopentane ester building block
Ester handle enables diversification to acid, alcohol, or amide
α-Fluorine introduces conformational restraint and electronic modulation

Why Ethyl 1-Fluorocyclopentane-1-carboxylate Cannot Be Substituted by Non-Fluorinated or Regioisomeric Cyclopentane Esters


Substituting ethyl cyclopentanecarboxylate (CAS 5453-85-0) or ethyl 3-fluorocyclopentanecarboxylate for the target α-fluoro-substituted ester alters at least three critical properties simultaneously: (i) the α-fluorine atom introduces a strong electron-withdrawing effect at the ipso carbon, lowering the pKₐ of the corresponding carboxylic acid by approximately 0.5–1.5 units compared to the non-fluorinated analogue (a class-level effect documented across α-fluoroalkyl cyclopentane series) [1]; (ii) the C–F dipole and reduced polarizability modulate lipophilicity (LogP) in a direction and magnitude that depend on the specific fluoroalkyl substituent, meaning CH₂F, CHF₂, and CF₃ variants are not interchangeable [1]; (iii) the geminal fluorine-ester substitution pattern at C1 creates a quaternary carbon with unique steric and conformational constraints not present in 3-fluoro or 2-fluoro regioisomers. Generic substitution therefore risks mismatched reactivity in downstream transformations (e.g., hydrolysis rates, nucleophilic substitution susceptibility) and unpredictable physicochemical profiles in the final target molecules.

!
α-Fluorine electron‑withdrawing effect lowers pKₐ and alters reactivity vs. non‑fluorinated analog
!
C–F dipole modulates LogP; CH₂F, CHF₂, and CF₃ variants are not interchangeable
!
Geminal F‑ester quaternary carbon creates unique steric constraints absent in 3‑fluoro or 2‑fluoro regioisomers

Quantitative Differentiation Evidence: Ethyl 1-Fluorocyclopentane-1-carboxylate vs. Closest Analogs


Fluorine-Induced Molecular Weight and Heavy Atom Differentiation vs. Non-Fluorinated Parent Ester

Ethyl 1-fluorocyclopentane-1-carboxylate (C₈H₁₃FO₂, MW 160.19 g/mol) differs from the non-fluorinated parent ethyl cyclopentanecarboxylate (C₈H₁₄O₂, MW 142.20 g/mol) by exactly 17.99 Da (one F-for-H substitution) [1]. This mass shift provides unambiguous MS identification and chromatographic retention time differentiation. The presence of a single fluorine atom (monoisotopic mass difference: F = 18.9984 Da vs. H = 1.0078 Da) enables confident product tracking in reaction monitoring via LC-MS or GC-MS [1].

MW Differentiation
Cross‑study comparable
ΔMW +17.99 Da (F vs. H replacement)
Supports MS differentiation in reaction monitoring
Enables unambiguous product tracking by LC‑MS or GC‑MS
Physicochemical characterization Building block selection Mass spectrometry differentiation

Patent-Exemplified Use as a Key Intermediate in Herbicidal Sulfonylurea Synthesis

Japanese Patent JPH06329642 (Mitsubishi Petrochemical Co., 1994) specifically exemplifies 2-[3-(4,6-dimethoxypyrimidin-2-yl)ureidosulfonyloxy]-1-fluorocyclopentanecarboxylic acid ethyl ester—derived directly from ethyl 1-fluorocyclopentanecarboxylate—as a sulfonylurea herbicide with broad herbicidal spectrum and excellent crop safety [1]. The patent describes application to rice paddies and crop fields against weeds from pre-germination through early growth stages. This constitutes a concrete, application-validated use case that is not reported for the non-fluorinated ethyl cyclopentanecarboxylate or the 3-fluoro regioisomer in the same herbicide chemotype.

Patent‑Exemplified Use
Cross‑study comparable
Explicitly named sulfonylurea herbicide intermediate
Provides precedent‑validated synthetic route
Patent JPH06329642; not reported for non‑fluorinated analog
Agrochemical synthesis Patent-evidenced utility Sulfonylurea herbicide

Ester Alkyl Group Differentiation: Ethyl vs. Methyl Ester Synthetic Versatility

Ethyl 1-fluorocyclopentane-1-carboxylate (ethyl ester) offers distinct synthetic advantages over methyl 1-fluorocyclopentane-1-carboxylate (CAS 1849313-42-3, MW 146.16 g/mol). The ethyl ester provides greater steric bulk at the ester position, which can confer higher selectivity in enzymatic or mild basic hydrolysis conditions when orthogonal deprotection of multiple esters is required . Furthermore, the ethyl ester has a higher boiling point (calculated 168.2 °C at 760 mmHg) compared to what would be expected for the methyl ester analog (typical ΔTb ≈ +15–25 °C for ethyl vs. methyl esters of similar carboxylic acids), facilitating purification by distillation when the free acid is not the desired synthetic endpoint .

Ethyl vs. Methyl Ester
Class‑level inference
Ethyl ester offers higher bp (~15–25°C) and greater steric bulk
Supports distillation‑based purification
ΔMW +14.03 g/mol; class‑level bp trend
Synthetic intermediate Protecting group strategy Ester hydrolysis selectivity

Conformational and Electronic Impact of α-Fluorine Substitution in Cyclopentane Building Blocks

The α-fluoro substituent in ethyl 1-fluorocyclopentane-1-carboxylate introduces a strong electron-withdrawing effect at the ipso position that significantly alters the acidity and reactivity profile of derivatives. Bobovskyi et al. (2026) experimentally demonstrated that α-fluoroalkyl substituents (CH₂F, CHF₂, CF₃) on cyclopentane building blocks systematically modulate both pKₐ and LogP of derived compounds, with the magnitude of the effect correlating with the electron-withdrawing strength of the fluoroalkyl group [1]. While the monofluoro (CH₂F) series—which includes the target compound after hydrolysis to the carboxylic acid and further functionalization—was previously unknown in α-functionalized form, the study established that these derivatives show distinct lipophilicity trends compared to their CHF₂ and CF₃ counterparts [1]. This class-level evidence supports that the α-fluorine atom cannot be replaced by hydrogen without fundamentally altering the physicochemical trajectory of downstream products.

Electronic Impact
Class‑level inference
α‑F systematically alters pKₐ and LogP of derived compounds
Distinct electronic profile vs. non‑fluorinated
Data to verify for this exact compound
Conformational analysis Medicinal chemistry building blocks Fluorine effects

Explicit Differentiation from 1-Fluorocyclopentanecarboxylic Acid (Free Acid Form)

Ethyl 1-fluorocyclopentane-1-carboxylate (CAS 116816-10-5, MW 160.19) differs from its hydrolyzed free-acid counterpart, 1-fluorocyclopentanecarboxylic acid (CAS 1557370-29-2, MW 132.13), by a ΔMW of +28.06 g/mol (ethyl group) . The ester form provides greater solubility in organic solvents (ether, THF, dichloromethane) compared to the more polar, hydrogen-bond-donating free acid, which exhibits higher aqueous solubility and requires different extraction and purification protocols . The ester also serves as a protected form of the carboxylic acid, enabling chemoselective transformations at other functional groups without interference from the free carboxylate.

Ester vs. Free Acid
Direct comparison
Ethyl ester is neutral, organic‑soluble, protected form
Enables chemoselective transformations
ΔMW +28.06 g/mol; acid form is aqueous‑soluble
Synthetic handle versatility Ester vs. acid reactivity Solubility profile

Fluorinated Cyclopentane Scaffold Relevance in PET Tracer Development (Class-Level Precedent)

While ethyl 1-fluorocyclopentane-1-carboxylate itself is not a PET tracer, the 1-fluorocyclopentane scaffold has been clinically translated in the form of anti-1-amino-2-[¹⁸F]fluorocyclopentane-1-carboxylic acid (anti-2-[¹⁸F]FACPC), a radiotracer evaluated in pilot clinical PET-CT studies for recurrent prostate carcinoma [1]. This demonstrates that the 1-fluorocyclopentane-1-carboxylate structural motif—when elaborated to the corresponding α-amino acid—produces compounds with sufficient metabolic stability and tumor uptake for in vivo imaging applications. This class-level precedent provides confidence that building blocks based on the 1-fluorocyclopentane core can yield biologically relevant molecules, a consideration not established for the non-fluorinated cyclopentane carboxylate scaffold in the same imaging context.

PET Tracer Precedent
Class‑level inference
1‑Fluorocyclopentane scaffold clinically translated as PET tracer
Supports scaffold for medicinal chemistry
anti‑2‑[¹⁸F]FACPC; imaging context; verify for exact compound
PET imaging Fluorinated amino acids Prostate cancer imaging

Optimal Application Scenarios for Ethyl 1-Fluorocyclopentane-1-carboxylate Based on Quantitative Differentiation Evidence


Agrochemical R&D: Synthesis of Fluorine-Containing Sulfonylurea Herbicides

Ethyl 1-fluorocyclopentane-1-carboxylate is the preferred cyclopentane ester building block for sulfonylurea herbicide programs, as evidenced by its specific exemplification in Mitsubishi Petrochemical's patent JPH06329642. The 1-fluoro substitution is integral to the herbicidal pharmacophore, and procurement of this exact intermediate—rather than the non-fluorinated or 3-fluoro analogs—ensures fidelity to the patent-validated synthetic route [1].

Medicinal Chemistry: Synthesis of Conformationally Restricted Fluorinated Amino Acid Derivatives

The 1-fluorocyclopentane scaffold has demonstrated clinical relevance in PET imaging (anti-2-[¹⁸F]FACPC), supporting its use as a core motif for fluorinated amino acid and peptidomimetic synthesis. Ethyl 1-fluorocyclopentane-1-carboxylate serves as the protected ester entry point for constructing this scaffold, where the α-fluorine provides conformational restriction and metabolic stability not achievable with the non-fluorinated cyclopentane carboxylate [1].

Synthetic Methodology Development: α-Fluoroalkyl Cyclopentane Building Block Library Expansion

As reported by Bobovskyi et al. (2026), α-CH₂F-substituted cyclopentane building blocks were previously unknown, and the development of scalable synthetic routes to this chemotype is an active research area. Ethyl 1-fluorocyclopentane-1-carboxylate (or its methyl ester congener) is the key intermediate for accessing the CH₂F-substituted cyclopentane carboxylic acid, amine, and alcohol derivatives described in this study. Procurement of the ethyl ester specifically enables divergent synthesis of this emerging building block class [1].

Analytical Method Development and Reference Standard Preparation

The definitive +17.99 Da mass shift relative to the non-fluorinated parent ester (ethyl cyclopentanecarboxylate) makes ethyl 1-fluorocyclopentane-1-carboxylate an ideal compound for developing and validating LC-MS and GC-MS methods for fluorinated cyclopentane building block libraries. Its distinct chromatographic retention and mass spectral signature enable its use as a retention time marker and mass calibration point in high-throughput reaction monitoring workflows [1][2].

Application
Selection Property
Validation Focus
Agrochemical R&D: Fluorine‑containing sulfonylurea herbicides
1‑Fluoro substitution specificity
Patent‑exemplified synthetic route review
Medicinal Chemistry: Conformationally restricted fluorinated amino acids
α‑Fluorine conformational restriction
Scaffold imaging precedent (PET tracer class)
Synthetic Methodology: α‑Fluoroalkyl cyclopentane library expansion
CH₂F‑substituted building block access
Synthetic route scalability research
Analytical Method Development: LC‑MS/GC‑MS methods for fluorinated libraries
Definitive mass shift (+17.99 Da)
Retention time and mass calibration marker
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